Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C14H12Cl2N2O4S and its molecular weight is 375.22. The purity is usually 95%.
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Scientific Research Applications
Schistosomicidal Agents
Research focused on the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, exploring compounds like ethyl 2-acetamido-5-bromothiazole-4-carboxylate for their potential as schistosomicidal agents. This work highlights the exploration of thiazole derivatives for treating schistosomiasis, a significant health concern in tropical regions (El-kerdawy et al., 1989).
Anticancer Activity
A study synthesizing novel heterocycles from a building block chemically related to the compound of interest showed potent anticancer activity against colon cancer cell lines. This research underscores the potential of thiazole derivatives in developing new anticancer drugs, highlighting the structural versatility and biological efficacy of such compounds (Abdel-Motaal et al., 2020).
Antimicrobial Studies
Another study demonstrated the antimicrobial properties of 4-oxo-thiazolidine derivatives, synthesized from ethyl (4-chlorophenoxy)acetate. These findings reveal the broad spectrum of biological activities exhibited by thiazole and its derivatives, offering promising avenues for developing new antimicrobial agents (Patel et al., 2009).
Molluscicidal Properties
Further research into thiazolo[5,4-d]pyrimidines showed molluscicidal properties, indicating the potential of thiazole derivatives in controlling snail populations that serve as vectors for diseases like schistosomiasis. This area of study opens up new strategies for disease control and prevention, emphasizing the chemical versatility of thiazole compounds (El-bayouki & Basyouni, 1988).
Mechanism of Action
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects of this compound require further investigation .
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-2-21-13(20)10-7-23-14(17-10)18-12(19)6-22-11-4-3-8(15)5-9(11)16/h3-5,7H,2,6H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAYGJFYVNSHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.